![molecular formula C10H7FN2O3 B1438632 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152602-19-1](/img/structure/B1438632.png)
1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications
Overview of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including compounds like 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis methods and biological applications of these derivatives are extensively explored, indicating their significant role in developing new therapeutic agents (A. Cetin, 2020).
Chemistry and Utility of Dicyanomethylene Derivatives
The utility of dicyanomethylene derivatives in synthesizing heterocycles further exemplifies the versatility of pyrazole-based compounds. These derivatives serve as building blocks for creating a variety of heterocyclic compounds, such as pyrazolo-imidazoles and spiropyrans, demonstrating the broad applicability of pyrazole derivatives in organic synthesis and dye creation (M. A. Gomaa & H. Ali, 2020).
Antioxidant Activity Determination Methods
Analytical methods for determining antioxidant activity of compounds, including pyrazole derivatives, involve various tests like ORAC, HORAC, and DPPH assays. These tests are crucial for assessing the antioxidant potential of new therapeutic agents, which is a key aspect of drug discovery and development (I. Munteanu & C. Apetrei, 2021).
Synthesis of Fluorinated Compounds
Fluorinated compounds, including those derived from pyrazole carboxylic acids, are explored for various applications due to their unique properties. The synthesis and applications of these compounds are crucial in the development of new materials and pharmaceuticals, demonstrating the importance of fluorinated derivatives in modern science (Yanan Qiu et al., 2009).
Environmental Considerations and Degradation
The environmental impact and degradation of polyfluoroalkyl substances, including fluorinated pyrazole derivatives, are of significant concern. Understanding the microbial degradation pathways of these compounds is vital for assessing their environmental fate and designing more sustainable chemicals (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCSXWYNBZPFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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